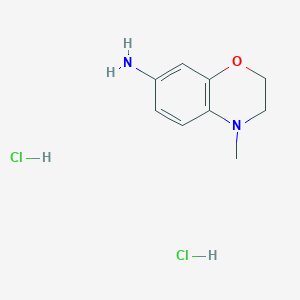

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride

Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride is a bicyclic heterocyclic compound featuring a benzoxazine core fused with a six-membered aromatic ring and a partially saturated oxazine ring. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Its synthesis involves O-alkylation of 2,5-diaminophenol derivatives with 1-chloroacetone, followed by hydrazinolysis to remove protecting groups and cyclization to form the benzoxazine structure. Subsequent reduction yields the amine intermediate, which is converted to the dihydrochloride salt . This compound is noted as a key intermediate in the synthesis of antibacterial agents, though its direct pharmacological profile remains less explored in the provided evidence.

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-11-4-5-12-9-6-7(10)2-3-8(9)11;;/h2-3,6H,4-5,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOSCGVLAJJQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride (CAS Number: 220844-82-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, and discusses relevant research findings and case studies.

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : 164.20 g/mol

- CAS Number : 220844-82-6

- LogP : 1.7436 (indicating moderate lipophilicity)

Antibacterial Activity

Research indicates that compounds similar to 4-methyl-3,4-dihydro-2H-benzoxazin-7-amine exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In a study evaluating a range of alkaloids, compounds with structural similarities demonstrated inhibition zones against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

These findings suggest that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values reported were:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These results indicate that the compound could be effective in treating fungal infections, although further studies are necessary to confirm its efficacy and safety in clinical settings .

Structure-Activity Relationship (SAR)

The structural modifications of benzoxazine derivatives have been correlated with their biological activity. Substituents on the aromatic ring can significantly influence the antibacterial potency of these compounds. For example, the presence of hydroxyl or methoxy groups has been associated with enhanced activity against specific bacterial strains .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of benzoxazine derivatives, including the target compound, revealed that modifications at specific positions led to variations in antimicrobial efficacy. Compounds with electron-donating groups exhibited stronger inhibitory effects against Gram-positive bacteria compared to those with electron-withdrawing groups . -

Pharmacological Evaluation :

Another investigation focused on the pharmacological properties of related benzoxazine compounds highlighted their potential as therapeutic agents for infections caused by resistant bacterial strains .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Anticancer Activity : Research has indicated that compounds similar to 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine exhibit anticancer properties. For instance, studies have shown that benzoxazine derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Neuroprotective Effects : This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's disease .

-

Agricultural Applications

- Herbicide Development : The benzoxazine structure is known for its herbicidal properties. Compounds derived from this class have been evaluated for their effectiveness in controlling weed growth while being less harmful to crops .

- Plant Growth Regulators : Some studies suggest that derivatives of benzoxazines can act as plant growth regulators, enhancing growth rates and improving yield in certain crops .

-

Material Science

- Polymer Chemistry : The unique properties of benzoxazines make them suitable for use in polymer science. They can be polymerized to produce thermosetting resins with excellent thermal stability and mechanical properties . This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.

-

Anticancer Research :

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzoxazine derivatives, including 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine. The results indicated significant inhibition of cell proliferation in breast cancer cell lines through the induction of apoptosis . -

Neuroprotection :

In a recent investigation into neuroprotective agents, researchers found that compounds similar to 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine offered substantial protection against neuronal death induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative diseases . -

Agricultural Studies :

A field study assessed the efficacy of a benzoxazine-based herbicide on common agricultural weeds. Results demonstrated a marked reduction in weed biomass while maintaining crop health, highlighting the compound's utility in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride, differing in heteroatoms, substituents, or biological activity:

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones (CAS not specified)

- Structure : Contains a seven-membered dithiazepine ring (two sulfur atoms) instead of the benzoxazine’s oxygen-containing ring.

- Synthesis: Derived from 2-aminothiophenol and chloroacetyl chloride, followed by cyclization .

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid (CAS 212578-38-6)

- Structure : Features a carboxylic acid substituent at position 2, contrasting with the amine at position 7 in the target compound.

- Properties : Higher melting point (143–152.5°C) due to hydrogen bonding from the carboxylic acid group. Used as a synthetic intermediate for sulfonamide derivatives .

- Applications : Primarily in material science and as a precursor for sulfonyl chloride derivatives (e.g., 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, CAS 892948-94-6) .

7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride

- Structure : Benzopyran (chromane) core with a chlorine substituent at position 7 and an amine at position 4.

- The amine hydrochloride salt improves aqueous solubility.

- Applications : Investigated in CNS drug development due to structural resemblance to bioactive chromane derivatives .

Methyl 6-chloro-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15)

- Structure : Benzodithiazine ring with sulfonyl and ester groups.

- Properties : Sulfonyl groups confer strong electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

- Synthesis : Prepared from 2,4-dihydroxybenzaldehyde via condensation and cyclization .

Structural and Functional Comparison Table

Pharmacological and Industrial Relevance

- Antibacterial Development : The target compound’s amine group enables salt formation, critical for improving bioavailability in drug formulations .

- Anticancer Agents: Dithiazepinones exploit sulfur’s redox activity, a mechanism distinct from benzoxazines .

- Material Science : Carboxylic acid and sulfonyl chloride derivatives of benzoxazines serve as intermediates for functionalized polymers .

Preparation Methods

Cyclization to Form Benzoxazine Ring

- Starting Materials: 2-aminophenol or substituted 2-aminophenol derivatives.

- Cyclization Agents: Methyl isocyanate or chloroacetyl chloride.

- Solvents: Dry acetone, methyl isobutyl ketone (MIBK), or other inert organic solvents.

- Bases: Anhydrous potassium carbonate or aqueous sodium bicarbonate to neutralize acids formed during cyclization.

- Conditions: Reflux or controlled temperature conditions to promote ring closure.

This cyclization typically proceeds by nucleophilic attack of the amino group on the carbonyl or isocyanate carbon, followed by ring closure to form the benzoxazine heterocycle.

Introduction of the Methyl Group at 4-Position

- The methyl substituent at the 4-position is often introduced by employing methyl isocyanate or methylated precursors in the cyclization step.

- Alternatively, N-alkylation or N-acylation reactions on 3-oxobenzoxazine intermediates can be used, followed by reduction steps.

Reduction of Nitro to Amino Groups

- When nitro-substituted intermediates are used, reduction to amino groups is essential.

- Common reducing agents include:

- Catalytic hydrogenation over palladium on activated charcoal.

- Stannous (II) chloride in ethanol.

- Iron/acetic acid or zinc/ammonium chloride reduction systems.

- These reductions are performed under mild conditions to preserve the benzoxazine ring integrity.

Salt Formation (Dihydrochloride)

- The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid.

- This improves compound stability, crystallinity, and facilitates purification.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Cyclization | 2-Aminophenol + methyl isocyanate or chloroacetyl chloride | Dry acetone, MIBK | Base: anhydrous potassium carbonate or aqueous sodium bicarbonate |

| N-Alkylation / N-Acylation | Halide or sulfonate reagents for substitution on 3-oxobenzoxazine intermediates | DMF, DMSO, THF, or inert solvents | Base: potassium tert-butoxide, triethylamine, or sodium hydride |

| Reduction of Nitro Groups | Pd/C catalytic hydrogenation or SnCl2 in ethanol | Ethanol, other alcohols | Mild conditions to avoid ring degradation |

| Salt Formation | Treatment with HCl | Ethanol or suitable solvent | Formation of dihydrochloride salt for isolation and purification |

Purification Techniques

- Reaction mixtures are typically quenched by pouring into ice water.

- Organic extraction is performed using solvents such as methylene chloride, chloroform, or ethyl acetate.

- The organic layer is dried (e.g., over MgSO4), filtered, and concentrated.

- Purification is achieved by recrystallization from solvents like hexane, ethanol, or acetone.

- Silica gel column chromatography may be employed for further purification if necessary.

Representative Synthetic Route (Summary)

- Cyclization: React 2-aminophenol with methyl isocyanate in dry acetone with potassium carbonate to form 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

- Nitration (if starting from nitro compound): Introduce nitro group at 7-position if required.

- Reduction: Reduce nitro group to amino using Pd/C hydrogenation or SnCl2 in ethanol.

- Salt Formation: Treat free amine with hydrochloric acid to obtain dihydrochloride salt.

Research Findings and Optimization

- Solvent Choice: Organic solvents inert to reaction conditions (e.g., dimethylformamide, dimethyl sulfoxide, tetrahydrofuran) are preferred to avoid side reactions.

- Temperature: Reactions are conducted typically at room temperature to reflux depending on step; some steps require cooling (e.g., nitrosation below 20°C).

- Catalysts and Bases: Use of copper catalysts or strong bases like potassium tert-butoxide enhances yields in alkylation steps.

- Reduction Efficiency: Catalytic hydrogenation provides cleaner conversion of nitro to amino groups compared to chemical reductions.

- Yield and Purity: Optimized reaction times and temperatures, along with proper workup and purification, yield high-purity compounds suitable for pharmaceutical applications.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Cyclization temperature | Room temp to reflux (~25–80 °C) | Depends on reagent reactivity |

| Solvent | Dry acetone, MIBK, DMF, DMSO, THF | Must be inert and dry |

| Base | Potassium carbonate, triethylamine | Neutralizes acids, promotes cyclization |

| Reducing agent | Pd/C hydrogenation or SnCl2 in ethanol | Selective for nitro to amino reduction |

| Reaction time | 1–5 hours | Varies by step and scale |

| Salt formation | Room temperature, aqueous HCl | Formation of dihydrochloride salt |

| Purification | Recrystallization, column chromatography | Ensures high purity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer :

- Route Selection : Begin with benzoxazine core synthesis via cyclization of substituted ethanolamine derivatives under acidic conditions. Introduce the methyl group at the 4-position using alkylation agents (e.g., methyl iodide) in anhydrous solvents (e.g., DMF or THF) .

- Purity Optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and salt form?

- Methodological Answer :

- Structural Confirmation : Use -NMR (DMSO-d6) to verify benzoxazine ring protons (δ 3.5–4.5 ppm) and amine protons (δ 2.8–3.2 ppm). FT-IR can confirm secondary amine stretches (~3300 cm) and hydrochloride salt formation (broad O–H/N–H stretches at 2500–3000 cm) .

- Salt Form Validation : X-ray diffraction (single-crystal XRD) to confirm dihydrochloride stoichiometry. Compare lattice parameters with reference data from the Cambridge Structural Database (e.g., CCDC 2032776 for analogous hydrochloride salts) .

Q. How should researchers address stability issues during storage of the dihydrochloride salt?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers at –20°C under nitrogen atmosphere to prevent hygroscopic degradation. Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition products (e.g., free amine or oxidized byproducts) .

Advanced Research Questions

Q. What experimental design strategies are effective for studying the compound’s reaction mechanisms in catalytic systems?

- Methodological Answer :

- Factorial Design : Use a 2 factorial approach to evaluate variables (temperature, solvent polarity, catalyst loading). For example, screen Pd/C vs. Raney Ni catalysts in ethanol vs. THF to optimize hydrogenation efficiency .

- Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., imine or enamine intermediates) under varying pH and temperature conditions .

Q. How can contradictory data on the compound’s bioactivity (e.g., conflicting IC values) be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (cell lines, incubation time, solvent controls). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or DMSO concentration (>1% can inhibit growth) .

- Meta-Analysis : Apply multivariate regression to published datasets, weighting results by methodological rigor (e.g., sample size, replication) .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with optimized force fields (AMBER99SB-ILDN) to predict binding to serotonin receptors. Validate with molecular dynamics simulations (GROMACS, 100 ns trajectories) to assess binding stability .

- DFT Calculations : Calculate electron density maps (Gaussian 16, B3LYP/6-31G**) to identify nucleophilic/electrophilic sites for reactivity predictions .

Q. How can synergistic effects with co-administered drugs be systematically evaluated?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergism (CI < 1) in vitro. For example, test with fluconazole in Candida albicans models, varying molar ratios (1:1 to 1:4) and measuring viability via resazurin assays .

Q. What challenges arise in scaling up synthesis, and how can reactor design mitigate them?

- Methodological Answer :

- Scale-Up Issues : Address exothermicity during methylation by using jacketed reactors with precise temperature control (–10°C to 25°C). Implement continuous flow systems to reduce byproduct formation during cyclization .

Q. How can degradation pathways be elucidated under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.